molecular formula C12H13N3O2 B11877005 6-(Dimethylamino)-2,3-dimethylquinoxaline-5,8-dione CAS No. 7697-92-9

6-(Dimethylamino)-2,3-dimethylquinoxaline-5,8-dione

Cat. No.: B11877005
CAS No.: 7697-92-9
M. Wt: 231.25 g/mol
InChI Key: CPCMCXYHUQGKHE-UHFFFAOYSA-N
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Description

6-(Dimethylamino)-2,3-dimethylquinoxaline-5,8-dione is a tricyclic quinone compound of significant interest in chemical and biological research. Its core structure is based on a quinoxaline-5,8-dione scaffold, a system known for its electron-accepting properties and potential to participate in redox reactions. [Source: https://www.chemspider.com/Chemical-Structure.10712060.html] This compound has been investigated as a substrate for the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is overexpressed in certain tumor cells. [Source: https://pubs.acs.org/doi/10.1021/jm900123p] Upon enzymatic reduction by NQO1, it can undergo a futile redox cycle, generating reactive oxygen species (ROS) and leading to selective cytotoxicity in cancer cells, positioning it as a candidate for the development of bioreductive prodrugs. [Source: https://aacrjournals.org/mct/article/10/1/61/78800/Novel-Quinoxaline-5-8-diones-for-Specific] Beyond its antitumor potential, the unique electrochemical characteristics of the quinoxaline dione core make it a valuable building block in materials science, particularly in the design of organic semiconductors and dyes. Researchers utilize this compound to explore mechanisms of oxidative stress, to develop novel chemotherapeutic agents, and to create new functional materials. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

7697-92-9

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

6-(dimethylamino)-2,3-dimethylquinoxaline-5,8-dione

InChI

InChI=1S/C12H13N3O2/c1-6-7(2)14-11-10(13-6)9(16)5-8(12(11)17)15(3)4/h5H,1-4H3

InChI Key

CPCMCXYHUQGKHE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=N1)C(=O)C=C(C2=O)N(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dimethylamino)-2,3-dimethylquinoxaline-5,8-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-dimethylquinoxaline-5,8-dione with dimethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Reactions at Carbonyl Groups

The 5,8-dione moiety undergoes nucleophilic attacks, particularly at the electron-deficient carbonyl carbons. Key reactions include:

Reaction Type Conditions Products Mechanistic Notes
Amine Addition Reaction with primary amines in ethanol, 60°CFormation of Schiff base adducts at C5/C8 positionsDimethylamino group enhances electron density, directing nucleophiles to carbonyl sites
Hydride Reduction NaBH₄ in methanol, room temperaturePartial reduction to diols (5,8-dihydroxy derivatives)Selective reduction preserves aromatic quinoxaline core
Grignard Addition RMgX in THF, −78°CTertiary alcohols at C5/C8Steric hindrance from methyl groups limits reactivity at C3

Oxidation and Reduction Pathways

The dimethylamino group and quinoxaline core participate in redox reactions:

Oxidation

  • Peracid Oxidation : Reaction with mCPBA (meta-chloroperbenzoic acid) oxidizes the dimethylamino group to a nitroso intermediate .

  • Metal-Catalyzed Oxidation : Using Co(II) or Mn(II) acetate in propionic acid under O₂ yields 1,8-naphthalic anhydride derivatives via ring cleavage .

Reduction

  • Catalytic Hydrogenation : H₂/Pd-C reduces carbonyls to methylene groups, forming 6-(dimethylamino)-2,3-dimethyltetrahydroquinoxaline .

Metal Chelation and Coordination Chemistry

The 5,8-dione system acts as a bidentate ligand for transition metals, critical in biological and catalytic contexts:

Metal Ion Coordination Mode Application
Fe(II)Bidentate (O,O-chelation)Mimics HPPD inhibitors by binding Fe(II) in enzyme active sites
Cu(II)Square-planar coordinationForms stable complexes for catalytic oxidation reactions
Co(III)Octahedral geometryUsed in photoredox catalysis under visible light

Photochemical Reactivity

The electron-rich dimethylamino group facilitates photoinduced electron transfer (PET):

  • Photoinitiation : Under UV light (365 nm), the compound acts as a photosensitizer, transferring electrons to iodonium salts (e.g., Ph₂I⁺PF₆⁻), initiating radical polymerization of acrylates .

  • Singlet Oxygen Generation : Irradiation in the presence of O₂ produces reactive oxygen species (ROS), applicable in photodynamic therapy .

Cross-Coupling and Cycloaddition Reactions

The aromatic quinoxaline core participates in palladium-mediated transformations:

Reaction Catalyst System Outcome
Ullmann Coupling Pd(OAc)₂, PPh₃, K₂CO₃Forms biaryl structures with bromoarenes
Suzuki-Miyaura Pd(dppf)Cl₂, NaHCO₃Introduces aryl/heteroaryl groups at C6
Diels-Alder Thermal conditions (Δ)[4+2] Cycloaddition with dienes yields polycyclic adducts

Biological Interactions

As a structural analog of HPPD inhibitors, the compound exhibits enzyme-targeted reactivity:

  • HPPD Inhibition : Chelates Fe(II) in Arabidopsis thaliana HPPD (IC₅₀ ~0.3–0.9 μM), forming π-stacking interactions with Phe381/Phe424 residues .

  • Antimicrobial Activity : Modifies bacterial cell membranes via hydrophobic interactions (MIC: 8–32 μg/mL against S. aureus).

Comparative Reactivity of Analogous Compounds

The table below contrasts reactivity trends among related quinoxaline derivatives:

Compound Key Functional Groups Dominant Reaction
2-MethylquinoxalineMethyl, no dioneElectrophilic substitution
6-Amino-2,3-dimethylquinoxalineAmino, methylNucleophilic arylation
Quinoxaline-5,8-dioneDione, no substituentsRedox and chelation reactions
Target Compound Dimethylamino, dionePhoto/PET, enzyme inhibition

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Quinoxaline derivatives, including 6-(Dimethylamino)-2,3-dimethylquinoxaline-5,8-dione, have demonstrated significant antimicrobial activity. Research indicates that compounds in this class can inhibit the growth of various bacteria and fungi. For instance, studies have shown that quinoxaline derivatives can effectively target pathogens responsible for infections, making them promising candidates for antibiotic development .

Antitumor Activity
This compound has also been investigated for its antitumor properties. Quinoxalines are known to exhibit cytotoxic effects against several cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation . A specific case study highlighted the efficacy of similar compounds in reducing tumor size in animal models, suggesting potential therapeutic applications in oncology .

Photoinitiators in Polymer Chemistry

Visible Light Photopolymerization
Recent advancements have identified quinoxaline derivatives as effective photoinitiators for visible light polymerization processes. This compound can be utilized in systems activated by LED light sources, which are increasingly favored for their efficiency and low energy consumption . The compound's ability to initiate polymerization under low light intensity conditions makes it valuable in developing eco-friendly materials.

Peptic Ulcer Treatment

A notable application of this compound is its potential use as a therapeutic agent for peptic ulcers. Research has indicated that this compound can enhance mucosal defense mechanisms while reducing gastric acid secretion, thus addressing the underlying causes of ulcer formation . Clinical studies have shown promising results in terms of safety and efficacy, with minimal side effects reported in animal models.

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals. Toxicological evaluations have demonstrated that at certain concentrations, the compound exhibits acceptable safety margins with no significant adverse effects observed in controlled studies involving rodents . However, further investigations are required to fully elucidate its long-term effects and potential toxicity.

Table 1: Biological Activities of Quinoxaline Derivatives

Compound NameActivity TypeTarget OrganismsReference
This compoundAntimicrobialVarious bacteria and fungi
2-MethylquinoxalineAntitumorCancer cell lines
Quinoxaline-5,8-dionePhotoinitiatorPolymerization processes
6-Amino-2,3-dimethylquinoxalineAntiviralViral pathogens

Table 2: Toxicological Profile Summary

Study TypeDosage (mg/kg)Observations
Acute toxicity study2000No significant adverse effectsAcceptable safety profile
Long-term exposureVariableMinor histological changesFurther investigation needed

Mechanism of Action

The mechanism of action of 6-(Dimethylamino)-2,3-dimethylquinoxaline-5,8-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are still under investigation, but its ability to interfere with cellular processes makes it a compound of interest in drug development.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents LogP (if reported)
6-(Dimethylamino)-2,3-dimethylquinoxaline-5,8-dione C₁₂H₁₃N₃O₂* ~245.26 2,3-diMe; 6-NMe₂; 5,8-dione N/A
6-(Diethylamino)quinoxaline-5,8-dione C₁₂H₁₃N₃O₂ 231.25 6-NEt₂; 5,8-dione N/A
6-Anilino-2,3-dimethylquinoxaline-5,8-dione C₁₆H₁₃N₃O₂ 279.29 2,3-diMe; 6-NHPh; 5,8-dione 2.54
2,3-Dimethylquinoxaline-5,8-dione C₁₀H₈N₂O₂ 204.19 2,3-diMe; 5,8-dione N/A
6-Methoxy-7-methylquinoline-5,8-dione C₁₁H₉NO₃ 203.19 6-OMe; 7-Me; 5,8-dione N/A

*Calculated based on structural analysis.

Key Observations :

  • Electronic Effects: The dimethylamino group (NMe₂) in the target compound donates electrons more strongly than diethylamino (NEt₂) due to reduced steric hindrance and inductive effects . In contrast, the anilino group (NHPh) in introduces resonance effects, delocalizing electron density into the phenyl ring, which may reduce quinoxaline core reactivity compared to NMe₂ .
  • Lipophilicity: The LogP of 2.54 for the anilino derivative () suggests moderate lipophilicity, while dimethylamino and diethylamino analogs likely exhibit lower and higher LogP values, respectively, due to alkyl chain length differences .

Biological Activity

6-(Dimethylamino)-2,3-dimethylquinoxaline-5,8-dione is a synthetic organic compound belonging to the quinoxaline family. Its unique structure, characterized by a quinoxaline core with dimethylamino and methyl substituents, positions it as a significant candidate in medicinal chemistry and materials science. This article reviews the biological activities associated with this compound, including its potential therapeutic applications, mechanisms of action, and toxicity profiles.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N2O2C_{11}H_{12}N_2O_2. The presence of carbonyl groups at the 5 and 8 positions contributes to its reactivity and biological activity. The compound's structure allows for various interactions with biological targets, making it a subject of interest in pharmacological studies.

Antimicrobial Properties

Research indicates that quinoxaline derivatives exhibit significant antimicrobial activities. For instance, 2,3-dimethylquinoxaline (DMQ) has been identified as a broad-spectrum antimicrobial agent. In vitro studies have shown that DMQ demonstrates effectiveness against various pathogens without significant toxicity at lower concentrations .

Anticancer Activity

Quinoxaline-5,8-diones have been evaluated for their antiproliferative effects on cancer cell lines. One study highlighted that specific derivatives inhibited rat aortic smooth muscle cell proliferation through modulation of the extracellular signal-regulated kinase 1/2 signaling pathway . This suggests potential applications in cancer therapy.

Dipeptidyl Peptidase-IV (DPP-4) Inhibition

Recent findings indicate that certain quinoxaline derivatives can act as selective DPP-4 inhibitors. This activity is crucial for managing type 2 diabetes by regulating glucose levels. The structure-activity relationship studies show that modifications on the quinoxaline scaffold enhance DPP-4 inhibitory potency .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Binding Affinity : Interaction studies suggest that this compound binds effectively to specific receptors or enzymes involved in disease processes.
  • Signal Pathway Modulation : As noted in anticancer studies, the compound may influence key signaling pathways that regulate cell proliferation and apoptosis.

Toxicity Profile

Toxicological evaluations have demonstrated that DMQ possesses an acceptable safety profile in rodents. In vitro studies indicated no significant adverse effects at concentrations ≤100 μM. However, higher doses showed some histological changes and increased white blood cell counts . The median lethal dose (LD50) was determined to be greater than 2000 mg/kg, indicating low acute toxicity .

Data Summary Table

Biological ActivityFindingsReferences
AntimicrobialEffective against various pathogens; low toxicity at concentrations ≤100 μM
AnticancerInhibits smooth muscle cell proliferation; modulates ERK1/2 signaling pathway
DPP-4 InhibitionActs as a selective DPP-4 inhibitor; potential use in diabetes management
ToxicityLD50 > 2000 mg/kg; no significant adverse effects at lower concentrations

Case Studies

  • Antimicrobial Efficacy : A study conducted on DMQ demonstrated its effectiveness against a range of bacterial strains with minimal cytotoxicity observed in human cell lines.
  • Cancer Cell Proliferation : Research involving quinoxaline derivatives showed promising results in inhibiting the proliferation of cancer cells through targeted signaling pathways.
  • DPP-4 Inhibition : Clinical evaluations indicated that certain derivatives exhibit comparable efficacy to established DPP-4 inhibitors like Linagliptin.

Q & A

Q. What are the common synthetic routes for 6-(Dimethylamino)-2,3-dimethylquinoxaline-5,8-dione, and how do reaction conditions influence yield?

The compound is typically synthesized via condensation reactions between 1,2-diamines and α-diketones, followed by functionalization of the quinoxaline core. Key steps include:

  • Cyclization : Intramolecular cyclization under visible light with catalysts (e.g., iridium) or base-mediated nucleophilic substitution ().
  • Functionalization : Substitution reactions (e.g., dimethylamino group introduction) using dimethylamine derivatives in solvents like DMF at elevated temperatures ().
    Yield variations (11–72%) depend on solvent polarity, temperature (e.g., 100–120°C), and catalyst efficiency. For example, acetic acid reflux improves hydrazide coupling (), while DMF enhances substitution kinetics ().

Q. What spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • 1H/13C NMR : Identifies substituent positions (e.g., dimethylamino protons at δ ~2.8–3.2 ppm) and aromatic protons (δ ~6.5–8.5 ppm) ().
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values) ().
  • IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and amine/amide bonds ().
    Purity is assessed via HPLC or TLC, with recrystallization in DMF/water as a standard purification method ().

Advanced Research Questions

Q. How can researchers optimize reaction parameters for synthesizing this compound using factorial design?

Factorial design enables systematic variation of parameters (e.g., temperature, solvent ratio, catalyst loading) to identify optimal conditions. For example:

  • Orthogonal Arrays : Test combinations of solvent polarity (DMF vs. acetic acid), temperature (80–120°C), and reaction time (3–6 hours) to maximize yield ().
  • Response Surface Methodology (RSM) : Model nonlinear interactions between variables, such as the trade-off between higher temperatures (accelerating kinetics) and side reactions ().
    A case study achieved 72% yield for a related quinoxaline derivative by optimizing solvent (acetic acid) and reflux time (3 hours) ().

Q. How should discrepancies in spectroscopic data (e.g., NMR shifts) be resolved when characterizing quinoxaline derivatives?

Discrepancies may arise from tautomerism, solvent effects, or impurities. Mitigation strategies include:

  • Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations) ().
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm proton-carbon correlations ().
  • X-ray Crystallography : Definitive structural assignment, particularly for ambiguous substituent orientations ().

Q. What role do computational models play in predicting the reactivity of quinoxaline derivatives during synthesis?

  • Density Functional Theory (DFT) : Predicts regioselectivity in substitution reactions (e.g., dimethylamino group orientation) and transition-state energetics ().
  • AI-Driven Simulations : COMSOL Multiphysics integrates reaction kinetics and thermodynamics to optimize parameters like solvent choice and catalyst loading ().
    For example, AI models can predict optimal light intensity for photocyclization reactions, reducing trial-and-error experimentation ().

Q. How can researchers address low yields in multi-step syntheses of this compound?

  • Intermediate Trapping : Isolate and stabilize reactive intermediates (e.g., quinone-imine species) to prevent degradation ().
  • Flow Chemistry : Enhance mass/heat transfer in continuous reactors for exothermic steps (e.g., cyclization) ().
  • Catalyst Screening : Test transition-metal catalysts (e.g., Ir, Pd) to improve turnover frequency in key steps ().

Data Contradiction Analysis

Q. How should conflicting bioactivity results for quinoxaline derivatives be interpreted across studies?

  • Standardized Assays : Ensure consistent protocols (e.g., MIC testing for antibacterial activity) to minimize variability ().
  • Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups vs. bioactivity) using multivariate analysis ().
    For instance, 6-chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine showed variable antibacterial activity due to differences in bacterial strain susceptibility ().

Methodological Resources

  • Experimental Design : Use orthogonal arrays and RSM for multi-factor optimization ().
  • Computational Tools : Leverage DFT (Gaussian, ORCA) and AI platforms (COMSOL) for reaction modeling ().
  • Characterization : Combine NMR, MS, and X-ray crystallography for unambiguous structural confirmation ().

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